Regioisomeric Substitution: 3-Chloro vs. 4-Chloro
The target compound bears a chlorine atom at the meta (3-) position of the N-benzyl phenyl ring, whereas the closest commercially catalogued isomer bears chlorine at the para (4-) position . Within the N-alkyl-N-(heteroaryl-substituted benzyl)-N'-arylurea chemotype, the electronic nature and substitution position on the benzyl ring directly influence ACAT inhibitory potency: Tanaka et al. demonstrated that altering the heteroaryl group on the N-benzyl moiety changed in vitro ACAT IC₅₀ values from >10,000 nM to 99 nM across the series [1]. The 3-chloro group exerts a meta electron-withdrawing inductive effect (–I) without the resonance donation (+M) possible at the para position, producing a distinct electrostatic potential surface that can differentially engage hydrophobic binding pockets or alter the pKₐ of the urea NH [2]. Confirmation of regioisomeric identity requires advanced analytical characterization: the 3-chloro isomer yields a distinct ¹H-NMR splitting pattern (meta-substituted aromatic protons) and a unique InChI string differentiating it from the 4-chloro isomer (InChI=1S/C19H17ClN2O2/c20-16-10-8-15(9-11-16)... for the 4-chloro compound vs. chlorine at position 3 for the target) .
| Evidence Dimension | Chlorine substitution position on N-benzyl ring (regioisomerism) |
|---|---|
| Target Compound Data | 3-Chloro (meta) substitution; MW 340.80 g/mol; SMILES: O=C(Nc1ccccc1)N(Cc1cccc(Cl)c1)Cc1ccco1 |
| Comparator Or Baseline | 4-Chloro (para) isomer: 1-[(4-chlorophenyl)methyl]-1-(furan-2-ylmethyl)-3-phenylurea; MW 340.80 g/mol; InChI=1S/C19H17ClN2O2/c20-16-10-8-15(9-11-16)13-22(14-18-7-4-12-24-18)19(23)21-17-5-2-1-3-6-17/h1-12H,13-14H2,(H,21,23). Non-chlorinated analog: 1-Benzyl-1-(furan-2-ylmethyl)-3-phenylurea; MW 306.4 g/mol |
| Quantified Difference | Regioisomeric shift from para to meta position; no ΔMW between 3-Cl and 4-Cl isomers (both 340.80); ΔMW = +34.4 g/mol vs. non-chlorinated analog |
| Conditions | Structural identity confirmed by SMILES, InChI, and molecular formula (C₁₉H₁₇ClN₂O₂). No head-to-head biological comparison data available in published literature. |
Why This Matters
The 3-chloro regioisomer provides a distinct electronic and steric profile vs. the 4-chloro isomer, which SAR evidence from the parent chemotype indicates can translate to meaningful differences in target binding affinity and selectivity; procurement of the correct regioisomer is essential for reproducibility in SAR exploration.
- [1] Tanaka, A.; Terasawa, T.; Hagihara, H.; Sakuma, Y.; Ishibe, N.; Sawada, M.; Takasugi, H.; Tanaka, H. J. Med. Chem. 1998, 41 (13), 2390–2410. ACAT IC₅₀ range across N-alkyl-N-(heteroaryl-substituted benzyl)-N'-arylurea series: >10,000 nM to 99 nM (compound 3aq, FR186054). View Source
- [2] Hansch, C.; Leo, A.; Taft, R. W. A survey of Hammett substituent constants and resonance and field parameters. Chem. Rev. 1991, 91 (2), 165–195. Meta-Cl: σₘ = +0.37; Para-Cl: σₚ = +0.23 (field/inductive); σₚ⁻ = +0.19 (resonance-inclusive). View Source
